physicochemical properties of (5-Iodo-pyridin-2-yl)-methyl-amine
physicochemical properties of (5-Iodo-pyridin-2-yl)-methyl-amine
An In-depth Technical Guide to the Physicochemical Properties of (5-Iodo-pyridin-2-yl)-methyl-amine
Introduction
(5-Iodo-pyridin-2-yl)-methyl-amine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features—a pyridine ring, a secondary amine, and an iodine atom—provide multiple points for synthetic modification, making it a versatile intermediate for the development of novel compounds. The iodine atom, in particular, is a key functional group for introducing further complexity through cross-coupling reactions.
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its application in synthesis, lead optimization, and materials design. The methodologies described herein are grounded in established analytical principles, providing a framework for both the interpretation of existing data and the design of future experiments.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural representation for (5-Iodo-pyridin-2-yl)-methyl-amine are summarized below.
Caption: 2D Structure of (5-Iodo-pyridin-2-yl)-methyl-amine.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-Iodo-N-methylpyridin-2-amine | [1] |
| CAS Number | 280116-78-1 | [1][2] |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [1][2] |
| SMILES | CNC1=NC=C(C=C1)I |[1] |
Computational and Experimental Physicochemical Properties
Computational models provide valuable initial estimates of a compound's behavior, guiding experimental design. These are complemented by empirical data, which offers a real-world characterization.
Computed Properties
The following properties were calculated using established computational models, offering insights into the molecule's polarity, size, and potential for membrane permeability.
Table 2: Computed Physicochemical Data
| Property | Value | Significance | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Predicts drug transport properties like intestinal absorption. | [1] |
| LogP (Octanol/Water Partition Coeff.) | 1.7279 | Indicates lipophilicity; affects solubility and membrane permeability. | [1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. | [1] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. | [1] |
| Rotatable Bonds | 1 | Pertains to molecular flexibility and conformational entropy. |[1] |
Experimental Properties
Experimental data for this specific compound is not widely published. The values below represent typical data that require experimental determination for a comprehensive profile.
Table 3: Experimental Physicochemical Data
| Property | Value | Method of Determination |
|---|---|---|
| Melting Point | Requires Experimental Determination | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | Requires Experimental Determination | Distillation under reduced pressure (due to potential decomposition) |
| Solubility | Requires Experimental Determination | Kinetic or Thermodynamic Solubility Assays in various solvents (e.g., water, DMSO, ethanol) |
| pKa | Requires Experimental Determination | Potentiometric Titration or UV-Vis Spectrophotometry |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C6 (adjacent to the amine) will likely be the most upfield. The protons at C3 and C4 will show coupling to each other.
-
N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically between 4-6 ppm. It may exchange with D₂O.
-
N-Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) integrating to three protons, expected around 2.8-3.0 ppm.
Expected ¹³C NMR Spectrum:
-
Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shielded compared to a non-substituted carbon. The carbons of the pyridine ring will appear in the aromatic region (~100-160 ppm), while the N-methyl carbon will be highly upfield (~30 ppm).
Caption: Standard experimental workflow for NMR analysis.
Protocol: ¹H NMR Data Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of (5-Iodo-pyridin-2-yl)-methyl-amine into a clean vial.
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Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.
-
Standardization: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4 cm.
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field homogeneity is optimized via shimming.
-
Analysis: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.
Expected Characteristic IR Absorption Bands:
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N-H Stretch: A single, moderately sharp band is expected in the range of 3350-3310 cm⁻¹ for the secondary amine[3].
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Asymmetric and symmetric stretching of the methyl group, typically around 2962 and 2872 cm⁻¹[4].
-
C=N and C=C Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
-
N-H Bend: A band may appear in the 1650-1580 cm⁻¹ region, though it is often weaker for secondary amines than for primary amines[3].
-
C-N Stretch: Aromatic amine C-N stretching is expected in the 1335-1250 cm⁻¹ region[3].
-
C-I Stretch: A weak band in the far-IR region, typically below 600 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step that subtracts environmental absorbances (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid (5-Iodo-pyridin-2-yl)-methyl-amine powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance plot. The peaks are then identified and assigned to their corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 234, corresponding to the molecular weight of the compound (C₆H₇IN₂).
-
Isotope Pattern: The presence of iodine (¹²⁷I) will result in a clean M⁺ peak without a significant M+2 isotope peak, distinguishing it from bromine- or chlorine-containing compounds.
-
Key Fragments: Common fragmentation pathways could include the loss of the methyl group (M-15), loss of the iodine atom (M-127), or cleavage of the pyridine ring.
Caption: Generalized workflow for LC-MS analysis.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject a small volume (1-5 µL) of the sample into an HPLC or UPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[5]
-
Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is the causal choice for this compound, as the amine and pyridine nitrogens are readily protonated.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, providing the molecular weight and fragmentation data.
Acidity, Basicity, and Crystal Structure
Acidity and Basicity (pKa)
The pKa value quantifies the acidity or basicity of a functional group and is critical for predicting a compound's charge state at a given pH, which influences solubility, receptor binding, and pharmacokinetic properties. (5-Iodo-pyridin-2-yl)-methyl-amine has two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The pyridine nitrogen's basicity is expected to be lower than that of pyridine itself due to the electron-withdrawing effect of the iodine atom. The secondary amine will also exhibit basic properties. Experimental determination is required to ascertain the pKa of the conjugate acid for each site.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). This ensures the accuracy of the pH measurements.
-
Sample Preparation: Prepare an accurately known concentration of the analyte (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be required if aqueous solubility is low.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).
-
Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.
-
Analysis: Plot pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the resulting titration curve.
Crystallography
Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no public crystal structure data for this compound was found, obtaining such data is highly valuable for understanding its solid-state packing and for computational modeling.
Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data, resulting in the final, precise atomic coordinates.
Conclusion
(5-Iodo-pyridin-2-yl)-methyl-amine is a compound with significant potential as a synthetic intermediate. This guide has outlined its core physicochemical identity through both computational predictions and a framework for empirical analysis. While foundational data such as molecular weight and formula are well-established, a comprehensive experimental characterization of its thermal properties, solubility, and pKa is necessary for its effective application. The detailed spectroscopic expectations and standardized analytical protocols provided herein offer a robust roadmap for researchers to validate the structure and purity of this compound, enabling its confident use in the rigorous environments of drug discovery and materials science.
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